2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative with multiple functional modifications. Its structure features:
- 6,7-Dimethoxy groups on the quinoline core, which enhance electron-donating properties and may influence binding affinity to biological targets.
- A 3-{[(4-methylphenyl)amino]methyl} substituent, introducing a hydrophobic aromatic moiety that could improve membrane permeability.
Quinoline derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-5-7-21(8-6-18)29-16-20-13-19-14-25(35-3)26(36-4)15-24(19)31(28(20)33)17-27(32)30-22-9-11-23(34-2)12-10-22/h5-15,29H,16-17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNIYWJRTVSIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde in the presence of a base.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methoxy reagents such as dimethyl sulfate or methyl iodide.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of the quinoline derivative with formaldehyde and a secondary amine.
Acylation: The final step involves the acylation of the aminomethylated quinoline derivative with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives.
Scientific Research Applications
2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Core Modifications
- Target Compound vs. Compound: The target’s 6,7-dimethoxy substitution contrasts with the 7-methoxy group in ’s analogue. This difference may alter steric hindrance and π-π stacking interactions in target binding. The dimethoxy configuration could improve solubility but reduce metabolic stability compared to monosubstitution .
- Target vs. This structural shift may favor selectivity for non-planar binding pockets .
Side-Chain Variations
- The N-(4-methoxyphenyl) group in the target compound provides moderate hydrophilicity, whereas the N-[3-(trifluoromethyl)phenyl] group in ’s compound increases lipophilicity and metabolic resistance due to the strong electron-withdrawing CF₃ group .
- ’s sulfanyl linker introduces a nucleophilic site, which could facilitate covalent interactions with cysteine residues in enzymes—a mechanism absent in the target compound .
Pharmacological Implications
- Target Compound : The combination of dimethoxy and methoxyphenyl groups suggests balanced solubility and target affinity, making it suitable for oral administration.
- Compound: The tetrahydroquinoxaline core and methylphenyl side chain may enhance blood-brain barrier penetration, favoring CNS-targeted applications .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and what methodological considerations ensure high purity?
- Answer : The synthesis typically involves multi-step reactions, including:
- Functional group protection : Methoxy and amino groups may require temporary protection (e.g., acetyl chloride for amino groups) to prevent side reactions during coupling steps .
- Coupling reactions : Amide bond formation between the quinoline core and acetamide moiety using coupling agents like EDC/HOBt under nitrogen atmosphere .
- Deprotection and purification : Acidic or basic hydrolysis to remove protecting groups, followed by silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .
- Key analytical validation : NMR (¹H/¹³C) to confirm substituent positions and HPLC (C18 column, 90:10 acetonitrile/water) to verify purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons in the quinoline core show splitting patterns (e.g., doublets for para-substituted phenyl groups) .
- Mass spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., [M+H]⁺ peak) and detect fragmentation patterns to validate the structure .
- Resolution of discrepancies : Compare experimental spectra with computational predictions (e.g., ACD/Labs NMR simulator) or reference data from PubChem . Contradictions in integration ratios may indicate impurities, requiring repurification via preparative TLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Answer : Low yields often arise from steric hindrance at the quinoline C3 position (due to the [(4-methylphenyl)amino]methyl group) or competing side reactions. Strategies include:
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of bulky intermediates .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions .
- Temperature control : Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding thermal degradation .
- Real-time monitoring : Employ inline FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. What structural modifications enhance this compound’s bioactivity, and how are SAR trends validated?
- Answer :
- Modifications :
- Quinoline core : Introduce electron-withdrawing groups (e.g., Cl at C6) to improve binding to kinase targets .
- Acetamide tail : Replace 4-methoxyphenyl with 4-fluorophenyl to enhance metabolic stability .
- Validation methods :
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values .
- Computational docking : Use AutoDock Vina to predict interactions with targets like EGFR or COX-2, correlating binding affinity with activity .
- Case study : Analogues with 4-fluorobenzoyl substituents showed 3-fold higher anticancer activity than the parent compound in murine models .
Q. How can conflicting data on solubility and bioavailability be resolved methodologically?
- Answer : Discrepancies often stem from assay variability (e.g., shake-flask vs. HPLC methods) or formulation differences. Mitigation strategies:
- Standardized protocols : Use USP-approved solubility buffers (pH 1.2–7.4) and PAMPA assays for permeability .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (≤200 nm) to enhance aqueous solubility and bioavailability .
- Cross-lab validation : Share samples with collaborating labs for parallel testing under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
